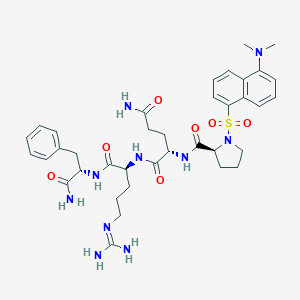

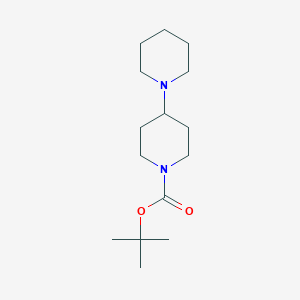

![molecular formula C37H50O11Si B117565 [(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 150665-56-8](/img/structure/B117565.png)

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

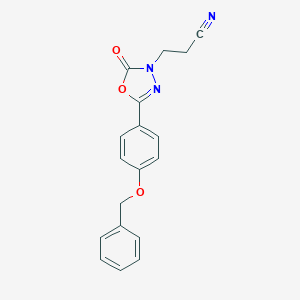

The compound you mentioned is a complex organic molecule. It is a derivative of taxanes, a class of diterpenes . Taxanes are known for their anticancer chemotherapeutic and anti-angiogenic activities .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups and stereocenters. The IUPAC name and SMILES code provide some insight into its structure .Chemical Reactions Analysis

As a taxane derivative, this compound likely shares some of the chemical properties of taxanes. For instance, taxanes are known to bind to tubulin, a protein involved in cell division, and inhibit its depolymerization . This prevents cells from dividing and can be particularly effective against rapidly dividing cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. This compound, being a large organic molecule, is likely to be solid at room temperature. Its solubility would depend on the specific functional groups present in the molecule .Applications De Recherche Scientifique

Cancer Research

Cabazitaxel: is primarily used in oncology as a chemotherapeutic agent . It’s particularly effective against hormone-refractory prostate cancer. Its mechanism involves disrupting the microtubule function in cancer cells, which is crucial for cell division, leading to cell death.

Drug Resistance Studies

Research on Cabazitaxel also extends to understanding and overcoming drug resistance . It’s often studied in cases where other taxane drugs, like paclitaxel and docetaxel, have failed due to resistance developed by cancer cells.

Pharmacokinetics

The pharmacokinetic properties of Cabazitaxel are a significant area of study. Researchers analyze its absorption, distribution, metabolism, and excretion (ADME) to optimize dosing and minimize side effects .

Nanotechnology

In nanomedicine, Cabazitaxel is used to create nanoparticle-based drug delivery systems. These systems aim to target cancer cells more effectively while reducing the impact on healthy cells .

Neurobiology

Studies have explored the neuroprotective effects of taxoids like Cabazitaxel . Its ability to stabilize microtubules may be beneficial in treating neurodegenerative diseases .

Synthetic Chemistry

Cabazitaxel: serves as a model compound in synthetic chemistry for developing new synthetic methodologies and understanding stereochemistry in complex organic molecules .

Molecular Biology

In molecular biology, Cabazitaxel is used to study cell cycle progression and apoptosis. Its impact on microtubules makes it a valuable tool for dissecting the molecular mechanisms of cell division .

Environmental Toxicology

Although not a primary application, the environmental impact of chemotherapeutic agents like Cabazitaxel is an emerging field of study. Research is focused on its degradation and the effects on ecosystems .

Mécanisme D'action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with its target, tubulin, by inducing its polymerization, forming stable but nonfunctional microtubules . It inhibits the shortening of microtubule leading edges, decreases peripheral microtubule formation, and alters the morphology of focal adhesions, thereby preventing cell migration and proliferation .

Biochemical Pathways

The compound affects the microtubule dynamics within the cell, which is a crucial part of the cell’s cytoskeleton . By stabilizing the microtubules, it disrupts the normal functioning of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest at the G2/M phase and ultimately results in cell death .

Pharmacokinetics

Similar compounds like paclitaxel are known to be insoluble in water but soluble in ethanol and dmso . This solubility profile can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.

Result of Action

The compound’s action results in the induction of apoptosis , or programmed cell death . By disrupting microtubule dynamics and preventing cell division, the compound triggers apoptosis, leading to the death of the cell . This makes it a potential candidate for anticancer therapies.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the compound’s solubility in different solvents suggests that its action might be influenced by the lipid composition of the cellular environment .

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,26-27,29-30,32,43H,10-12,18-20H2,1-9H3/t26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTALQYJOGXVHR-OZARNXOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C(C(=O)C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50O11Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

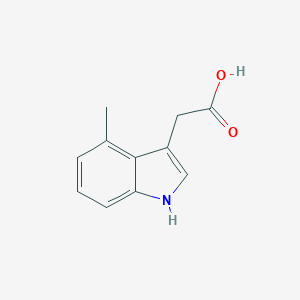

![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)

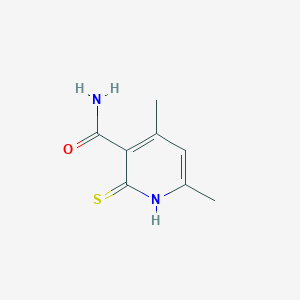

![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)